Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-

Description

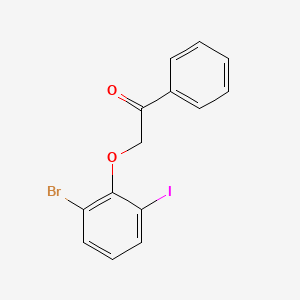

Structure and Key Features: The compound "Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-" features a ketone group (ethanone) with two substituents:

- A phenyl group at position 1.

- A phenoxy group at position 2, substituted with bromine (position 2) and iodine (position 6) on the aromatic ring.

This structure combines electron-withdrawing halogens (Br, I) with an ether linkage (phenoxy), influencing its electronic and steric properties.

Properties

CAS No. |

918305-17-6 |

|---|---|

Molecular Formula |

C14H10BrIO2 |

Molecular Weight |

417.04 g/mol |

IUPAC Name |

2-(2-bromo-6-iodophenoxy)-1-phenylethanone |

InChI |

InChI=1S/C14H10BrIO2/c15-11-7-4-8-12(16)14(11)18-9-13(17)10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

PHJIRBCRLVLOMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=C(C=CC=C2I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, typically involves multi-step organic reactions. One possible route could include the halogenation of a phenoxy derivative followed by coupling reactions to introduce the ethanone and phenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely involve scalable processes that ensure consistent quality and cost-effectiveness. This could include continuous flow reactions, use of automated reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents might include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or copper complexes. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.

Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Physicochemical and Reactivity Comparisons

Electron Effects: The phenoxy group in the target compound introduces electron-withdrawing effects via resonance, enhancing the electrophilicity of the ketone compared to acetophenone . Bromine and iodine further polarize the aromatic ring, making the compound susceptible to nucleophilic aromatic substitution (unlike fluorinated analogs, which are less reactive) .

Bromine’s moderate electronegativity balances reactivity and stability, contrasting with iodine’s lower electronegativity but higher polarizability .

Applications: The target compound’s dual halogens make it a candidate for Suzuki-Miyaura cross-coupling (iodine) or Grignard reactions (bromine), unlike acetophenone derivatives without halogens . Compared to hydroxylated analogs (e.g., 67029-80-5), the phenoxy group reduces hydrogen-bonding capacity, favoring solubility in non-polar solvents .

Data Table: Molecular Weights and Halogen Effects

| Compound | Molecular Weight | Halogens Present | Boiling/Melting Points (Estimated) |

|---|---|---|---|

| Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl- | ~435.1 g/mol | Br, I | High mp due to halogenated aromatic |

| 2-Bromo-1-(4-iodophenyl)ethanone | ~356.9 g/mol | Br, I | Moderate mp (crystalline solid) |

| 1-(2-Bromo-6-fluorophenyl)ethanone | ~217.0 g/mol | Br, F | Lower mp (liquid at room temp) |

| Acetophenone | 120.15 g/mol | None | mp 19–20°C; volatile liquid |

Key Research Findings

- Synthetic Utility : Bromine and iodine in the target compound enable sequential functionalization. For example, iodine can be replaced via Ullmann coupling, while bromine remains intact for further modification .

- Stability: The phenoxy group enhances thermal stability compared to hydroxylated analogs, which may degrade under acidic conditions .

- Comparative Reactivity: In Friedel-Crafts acylations, the target compound’s electron-deficient aromatic ring shows lower activity than methyl- or methoxy-substituted ethanones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.